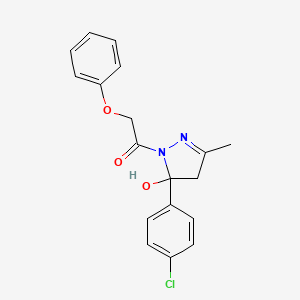![molecular formula C19H14INO5 B4920375 2-furylmethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate](/img/structure/B4920375.png)
2-furylmethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-furylmethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate, commonly known as IFMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IFMA is a synthetic molecule that belongs to the class of acrylate derivatives, and it has been shown to exhibit several biochemical and physiological effects that make it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
IFMA has been shown to have potential applications in various fields of scientific research, including medicinal chemistry, cancer research, and materials science. In medicinal chemistry, IFMA has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In cancer research, IFMA has been shown to exhibit potent anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. In materials science, IFMA has been used as a building block for the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of IFMA is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. IFMA has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Biochemical and Physiological Effects:
IFMA has been shown to exhibit several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. IFMA has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
IFMA has several advantages for lab experiments, including its potent anticancer activity, unique chemical structure, and potential for the synthesis of novel materials. However, IFMA also has some limitations, including its challenging synthesis process, potential toxicity, and limited availability.
Zukünftige Richtungen
There are several future directions for research on IFMA, including:
1. Investigation of its mechanism of action and identification of its molecular targets.
2. Development of more efficient and scalable synthesis methods for IFMA.
3. Evaluation of its potential applications in other fields of scientific research, such as materials science and drug delivery.
4. Investigation of its potential side effects and toxicity in vivo.
5. Development of IFMA derivatives with improved properties and selectivity.
Conclusion:
In conclusion, IFMA is a promising chemical compound with potential applications in various fields of scientific research. Its potent anticancer activity, unique chemical structure, and potential for the synthesis of novel materials make it an attractive candidate for further investigation. However, further research is needed to fully understand its mechanism of action, evaluate its potential side effects, and develop more efficient synthesis methods.
Synthesemethoden
IFMA can be synthesized through a multistep process involving the reaction of 2-furylmethyl acrylate with 2-iodobenzoic acid, followed by the addition of 2-furylamine. The resulting compound is then subjected to a series of purification steps to obtain pure IFMA. The synthesis of IFMA is a challenging process that requires expertise in organic chemistry and careful handling of the reagents.
Eigenschaften
IUPAC Name |
furan-2-ylmethyl (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14INO5/c20-16-8-2-1-7-15(16)18(22)21-17(11-13-5-3-9-24-13)19(23)26-12-14-6-4-10-25-14/h1-11H,12H2,(H,21,22)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKDFHRNVOZTDD-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)OCC3=CC=CO3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)OCC3=CC=CO3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14INO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methyl-1-[4-(2-nitrophenoxy)butyl]piperidine oxalate](/img/structure/B4920293.png)
![3-(4-methylphenyl)-N-[2-(1-oxidoisonicotinoyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B4920314.png)
![6-[isopropyl(methyl)amino]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B4920320.png)
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4920326.png)
![1-(3,5-dimethylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4920332.png)
![ethyl N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B4920343.png)
![3,3,7,8-tetramethyl-11-(5-nitro-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4920349.png)
![N-cyclohexyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4920352.png)
![N-[2-(diethylamino)ethyl]-2-phenoxyacetamide hydrochloride](/img/structure/B4920382.png)
![2-(4-chlorophenyl)-4-[2-(2-phenylethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4920383.png)
![5-[(sec-butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4920391.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B4920393.png)

![methyl 2-({[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4920397.png)
